molecular formula C18H20ClN3O2S B2418697 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034632-99-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2418697
CAS No.: 2034632-99-8
M. Wt: 377.89
InChI Key: JKMGSMYWKDBQRE-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chlorine atom and an ether linkage to a piperidine ring, which is further connected to a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

    Ether Linkage Formation: The pyrimidine derivative is then reacted with a piperidine derivative under suitable conditions to form the ether linkage.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Modified pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMGSMYWKDBQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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